molecular formula C18H18N2O4S B2567784 1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine CAS No. 303753-71-1

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine

Cat. No. B2567784
CAS RN: 303753-71-1
M. Wt: 358.41
InChI Key: NDCUBFWWTHTPPT-UHFFFAOYSA-N
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Description

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However,

Scientific Research Applications

Synthesis and Structural Characterization

  • Syntheses of compounds related to "1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine" involve complex chemical reactions, showcasing their potential in generating novel structures with significant biological activities. For instance, the synthesis and structural elucidation of sulfonamide compounds, which include a variety of derivatives with benzenesulfonyl and piperidine components, have been extensively studied. These compounds have been characterized using spectroscopic techniques and X-ray crystallography, revealing intricate details about their molecular frameworks and conformations (C. S. Karthik et al., 2021; S. B. B. Prasad et al., 2008).

Biological Activities and Medicinal Chemistry

  • Research into compounds similar to "1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine" has revealed a range of biological activities, such as antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These activities suggest potential therapeutic applications in treating diseases like Alzheimer's, Parkinson's, and various forms of cancer (Nabih Lolak et al., 2020).

  • The synthesis of derivatives has also shown promising antiproliferative activities against human cancer cell lines, indicating their potential as cancer therapeutics. Specific modifications, such as incorporating morpholine, piperidine, or 4-methylpiperazine pharmacophores into the benzenesulfonylguanidine scaffold, have resulted in compounds with significant growth-inhibitory effects on various cancer cell lines (Aneta Pogorzelska et al., 2017).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-25(22,14-8-3-1-4-9-14)17-18(20-11-5-2-6-12-20)24-16(19-17)15-10-7-13-23-15/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUBFWWTHTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332575
Record name 4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Benzenesulfonyl-2-furan-2-yl-oxazol-5-yl)-piperidine

CAS RN

303753-71-1
Record name 4-(benzenesulfonyl)-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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